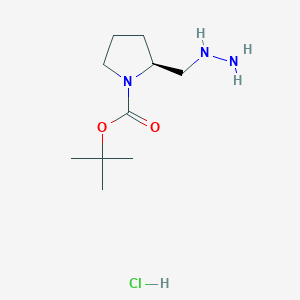![molecular formula C16H13BrN4 B2775281 N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine CAS No. 866157-59-7](/img/structure/B2775281.png)
N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Antimicrobial Properties : The synthesis of various derivatives of 1,2,4-triazole has been reported with the aim of exploring their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Sujith et al. (2009) focused on the synthesis of Mannich bases containing ibuprofen moiety, demonstrating promising anti-inflammatory and analgesic properties alongside their antimicrobial potential (Sujith, Rao, Shetty, & Kalluraya, 2009).
Chemical Synthesis and Characterization : Research has also delved into the chemical synthesis and characterization of these compounds, aiming to understand their structural properties and potential applications in materials science. For example, Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, highlighting the potential of these complexes in various chemical applications (Drabent, Ciunik, & Chmielewski, 2003).
Applications Beyond Antimicrobial Activities
Corrosion Inhibition : The application of triazole derivatives extends into the field of corrosion inhibition. Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acidic media, demonstrating their effectiveness through various chemical and electrochemical techniques (Chaitra, Mohana, & Tandon, 2015).
Material Science and Coordination Chemistry : The synthesis and study of metal complexes with triazole-based ligands have been explored for their structural properties and potential applications in material science. Schweinfurth et al. (2013) conducted a comprehensive study on Ni(II) complexes with triazole ligands, employing a range of spectroscopic and theoretical methods to investigate their electronic structures and magnetic properties (Schweinfurth, Krzystek, Schapiro, Demeshko, Klein, Telser, Ozarowski, Su, Meyer, Atanasov, Neese, & Sarkar, 2013).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[4-(1,2,4-triazol-1-yl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXFPCVPWQTTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=C(C=C2)N3C=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)


![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
